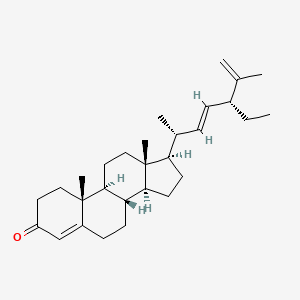

Stigmasta-4,22,25-trien-3-one

Descripción general

Descripción

Stigmasta-4,22,25-trien-3-one is a naturally occurring steroid compound with the molecular formula C29H44O. It is derived from plants, particularly from the herbs of Callicarpa giraldiana

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Stigmasta-4,22,25-trien-3-one can be synthesized through chemical studies carried out on Clerodendrum chinense, which yielded this compound along with other new compounds . The synthetic route involves the extraction of the compound from the plant material followed by purification processes such as chromatography.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be produced in significant quantities through the extraction from plant sources and subsequent purification. The use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone is common in the extraction and purification processes .

Análisis De Reacciones Químicas

Types of Reactions

Stigmasta-4,22,25-trien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate (KMnO4) and pyridinium chlorochromate (PCC) . These reagents facilitate the oxidation of the compound to form different products.

Major Products Formed

The major products formed from the oxidation of this compound include stigmasta-4,22-dien-3-one, stigmasta-4,22-diene-3,6-dione, and 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol

Aplicaciones Científicas De Investigación

Stigmasta-4,22,25-trien-3-one has various scientific research applications, including its use in chemistry, biology, medicine, and industry. It has been cited in many studies from top scientific journals . Some of its applications include:

Chemistry: Used as a starting material for the synthesis of other steroid compounds.

Biology: Studied for its biological activities, including cytotoxic effects against cancer cell lines.

Medicine: Potential use in the treatment of androgen-dependent diseases such as benign prostate hyperplasia.

Industry: Used in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of Stigmasta-4,22,25-trien-3-one involves its interaction with molecular targets and pathways in the body. It exerts its effects by modulating the activity of specific enzymes and receptors. For example, it has been shown to inhibit the growth of human breast cancer cells by targeting specific pathways involved in cell proliferation .

Comparación Con Compuestos Similares

Stigmasta-4,22,25-trien-3-one is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

Stigmasta-4,22-dien-3-one: Another steroid compound with similar biological activities.

Stigmasta-5,22,25-trien-7-on-3β-ol: A novel C29 sterol isolated from Clerodendrum cyrtophyllum.

Stigmasta-4-en-3-one: A related compound used in the treatment of androgen-dependent diseases.

These compounds share similar structural features but differ in their specific biological activities and applications.

Actividad Biológica

Stigmasta-4,22,25-trien-3-one is a naturally occurring steroid compound with significant biological activities. This compound, derived primarily from plant sources such as Callicarpa giraldiana, has garnered attention for its potential therapeutic applications, particularly in oncology and androgen-dependent diseases. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential medicinal uses.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its unique steroidal structure. This structure is critical for its interaction with biological systems and contributes to its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C29H44O |

| Molecular Weight | 426.66 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents like chloroform and DMSO |

Cytotoxic Effects

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to inhibit the proliferation of human breast cancer cells by targeting specific signaling pathways involved in cell growth and survival.

- Mechanism of Action : The compound is believed to modulate the activity of enzymes and receptors that are crucial in cancer cell metabolism and proliferation. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

- Case Study : In vitro studies have shown that this compound reduces cell viability in MCF-7 breast cancer cells with an IC50 value indicating significant potency against these cells .

Anti-Androgenic Activity

This compound has also been investigated for its potential use in treating androgen-dependent conditions such as benign prostatic hyperplasia (BPH). The compound appears to exert anti-androgenic effects by inhibiting the androgen receptor pathway.

- Research Findings : In animal models of BPH, administration of this compound resulted in reduced prostate size and improved urinary function, suggesting its therapeutic potential .

Antioxidant Properties

In addition to its anticancer and anti-androgenic activities, this compound has been shown to possess antioxidant properties. This activity can help mitigate oxidative stress-related damage in cells.

- Study Results : The compound demonstrated significant scavenging activity against free radicals in various assays, indicating its potential role as a protective agent against oxidative damage .

Comparison with Similar Compounds

This compound shares structural similarities with other steroid compounds but exhibits unique biological activities that distinguish it from its analogs.

Table 2: Comparison with Related Steroidal Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Stigmasta-4,22-dien-3-one | Steroid | Cytotoxic effects on cancer cells |

| Stigmasta-5,22,25-trien-7-on-3β-ol | Steroidal glycoside | Antimicrobial properties |

| Stigmasta-4-en-3-one | Steroid | Anti-androgenic activity |

Propiedades

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMXNQVGERRIAW-LPJPOILFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294038 | |

| Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848669-09-0 | |

| Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848669-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is interesting about the discovery of Stigmasta-4,22,25-trien-3-one?

A1: this compound was identified as a novel steroid compound found in the branches of the Porcelia macrocarpa plant. [] This discovery is significant because it expands the known chemical diversity of this plant species and could potentially lead to the identification of new bioactive compounds.

Q2: What other classes of compounds were found alongside this compound in Porcelia macrocarpa?

A2: In addition to this compound, researchers also discovered two flavonoid glycosides in the ethanol extract of Porcelia macrocarpa branches. [] Flavonoids are a class of polyphenolic compounds known for their antioxidant and potential therapeutic properties. This finding suggests that Porcelia macrocarpa might be a source of diverse bioactive compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.